5-Chloro-6-hydroxynicotinonitrile
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Overview
Description
5-Chloro-6-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxynicotinonitrile typically involves the chlorination of 6-hydroxynicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 5-position . Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which facilitate the chlorination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxonicotinonitrile.
Reduction: Formation of 5-chloro-6-hydroxyaminonicotinonitrile.
Substitution: Formation of various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-hydroxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Hydroxynicotinonitrile: Lacks the chlorine atom at the 5-position.
5-Chloro-6-hydroxyquinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
5-Chloro-6-hydroxynicotinonitrile is unique due to the combination of its chlorine and hydroxyl substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPRLXDVKDBRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652733 |
Source
|
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19840-46-1 |
Source
|
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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